3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves multiple steps, starting with the preparation of the azetidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is then introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce azetidine derivatives .
Scientific Research Applications
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- 3-(Azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- (Azetidin-3-yl)methyl acetate, trifluoroacetic acid
Uniqueness
The presence of both the difluoromethyl group and the oxadiazole ring enhances its reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8F5N3O3 |
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Molecular Weight |
289.16 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3O.C2HF3O2/c7-4(8)6-10-5(11-12-6)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9H,1-2H2;(H,6,7) |
InChI Key |
PYFQSFDHUVTXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=N2)C(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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